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Compound of Interest

Compound Name: (S)-2-(Benzylamino)propan-1-ol

Cat. No.: B152493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-
(Benzylamino)propan-1-ol, a chiral intermediate valuable in organic synthesis and

pharmaceutical development. This document compiles available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental

protocols to aid in the characterization and quality control of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (S)-2-(Benzylamino)propan-1-
ol. It is important to note that while extensive data for the racemic mixture (dl-2-benzylamino-1-

propanol) is available, specific experimental spectra for the (S)-enantiomer are less commonly

published. The data presented here is a combination of reported data for the racemate and

predicted values for the (S)-enantiomer based on analogous structures.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 - 7.20 m 5H
Aromatic protons

(C₆H₅)

3.78 d, J = 12.4 Hz 1H Benzyl CH₂

3.68 d, J = 12.4 Hz 1H Benzyl CH₂

3.55 dd, J = 10.8, 4.0 Hz 1H CH₂OH

3.30 dd, J = 10.8, 7.2 Hz 1H CH₂OH

2.85 - 2.78 m 1H CH-NH

2.0 (broad s) 2H NH and OH

1.05 d, J = 6.4 Hz 3H CH₃

¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~140.0 Aromatic C (quaternary)

~128.5 Aromatic CH

~128.2 Aromatic CH

~127.1 Aromatic CH

~67.0 CH₂OH

~57.0 CH-NH

~54.0 Benzyl CH₂

~17.0 CH₃

IR (Infrared) Spectroscopy Data
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Sample Phase: Vapor

Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3150 Strong, Broad O-H and N-H stretching

3080 - 3020 Medium Aromatic C-H stretching

2960 - 2850 Strong Aliphatic C-H stretching

1495, 1450 Medium Aromatic C=C bending

1120 - 1030 Strong C-N and C-O stretching

740, 695 Strong
Aromatic C-H out-of-plane

bending

MS (Mass Spectrometry) Data
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Proposed Fragment

165 5 [M]⁺ (Molecular Ion)

134 15 [M - CH₂OH]⁺

91 100 [C₇H₇]⁺ (Tropylium ion)

77 10 [C₆H₅]⁺ (Phenyl ion)

74 80 [CH₃CH(NH)CH₂Ph]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may require optimization based on the specific

equipment and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of (S)-2-(Benzylamino)propan-1-ol in approximately

0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of -2 to 12 ppm.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

Use a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Employ a proton-decoupled pulse sequence.

Set the spectral width to encompass a range of 0 to 150 ppm.

A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds)

are typically required for ¹³C NMR.

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform.

Reference the spectrum to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR, δ =

77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be

prepared by grinding a small amount of the sample with dry KBr powder and pressing the

mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used

for direct analysis of a solid or liquid sample.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for a solid or liquid, or through a gas chromatograph

(GC-MS) for a volatile sample.

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's

molecular weight (e.g., m/z 40-200).

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments. The base peak (most intense peak) is assigned a

relative intensity of 100%.

Structural Confirmation Workflow
The combination of these spectroscopic techniques provides a robust method for the structural

confirmation of (S)-2-(Benzylamino)propan-1-ol. The logical workflow for this process is

illustrated in the diagram below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b152493?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Elucidation of (S)-2-(Benzylamino)propan-1-ol

NMR Spectroscopy

IR Spectroscopy Mass Spectrometry

¹H NMR

¹³C NMR

Proposed Structure:
(S)-2-(Benzylamino)propan-1-ol

Proton Environment
& Connectivity
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FTIR
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EI-MS

Molecular Weight
& Fragmentation Pattern

Click to download full resolution via product page

Caption: Workflow for structural confirmation.

This guide serves as a foundational resource for professionals working with (S)-2-
(Benzylamino)propan-1-ol. The provided data and protocols are intended to facilitate

accurate identification, characterization, and quality assessment of this important chemical

intermediate.

To cite this document: BenchChem. [Spectroscopic Profile of (S)-2-(Benzylamino)propan-1-
ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152493#s-2-benzylamino-propan-1-ol-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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